Cannabisin D

Description

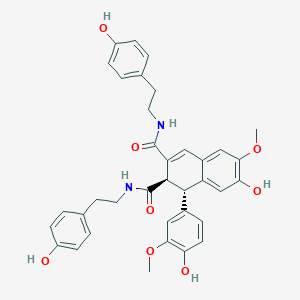

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-N,3-N-bis[2-(4-hydroxyphenyl)ethyl]-6-methoxy-1,2-dihydronaphthalene-2,3-dicarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H36N2O8/c1-45-31-18-23(7-12-29(31)41)33-27-20-30(42)32(46-2)19-24(27)17-28(35(43)37-15-13-21-3-8-25(39)9-4-21)34(33)36(44)38-16-14-22-5-10-26(40)11-6-22/h3-12,17-20,33-34,39-42H,13-16H2,1-2H3,(H,37,43)(H,38,44)/t33-,34-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTYRVFKBJENPE-HEVIKAOCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(C(=CC3=CC(=C(C=C23)O)OC)C(=O)NCCC4=CC=C(C=C4)O)C(=O)NCCC5=CC=C(C=C5)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H](C(=CC3=CC(=C(C=C23)O)OC)C(=O)NCCC4=CC=C(C=C4)O)C(=O)NCCC5=CC=C(C=C5)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H36N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144506-19-4 | |

| Record name | Cannabisin-d | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144506194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CANNABISIN-D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84MHM7FUM3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Architecture of Cannabisin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabisin D is a lignanamide, a class of phenolic compounds, isolated from the seeds and leaves of Cannabis sativa. As research into the non-cannabinoid constituents of cannabis expands, compounds like this compound are gaining attention for their potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, compiled from the existing scientific literature. It is designed to serve as a foundational resource for researchers and professionals in drug discovery and development.

Chemical Structure and Properties

This compound is a complex lignanamide with a defined chemical structure. Its identity is established through a combination of spectroscopic techniques.

Table 1: Chemical and Physical Properties of this compound [1]

| Property | Value |

| IUPAC Name | (1S,2R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-N2,N3-bis[2-(4-hydroxyphenyl)ethyl]-6-methoxy-1,2-dihydronaphthalene-2,3-dicarboxamide |

| Molecular Formula | C36H36N2O8 |

| Molecular Weight | 624.7 g/mol |

| Exact Mass | 624.24716611 Da |

| CAS Number | 144506-19-4 |

| Appearance | White powder |

Spectroscopic Data

The structural elucidation of this compound relies on data from mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. While the primary publication detailing the initial comprehensive spectroscopic analysis was not available for this review, subsequent studies have confirmed its structure through high-resolution mass spectrometry.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ionization Mode | Adduct | m/z (Experimental) | Reference |

| Positive | [M+H]+ | 625.25446 | Leonard et al., 2023[2] |

| Negative | [M-H]- | 623.23877 | Leonard et al., 2023[2] |

Experimental Protocols

While the original detailed protocol for the isolation of this compound could not be retrieved, a general methodology for the extraction and isolation of lignanamides from Cannabis sativa seeds is described in the literature. The following is a representative workflow based on published methods for isolating cannabisins.

General Isolation Workflow for Cannabisins from Hemp Seed

Methodology Details:

-

Extraction: Powdered hemp seeds are typically extracted with a polar solvent such as 95% ethanol at room temperature. The mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is then suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which contains the lignanamides, is collected and concentrated.

-

Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography, often using a reversed-phase C18 stationary phase. A gradient elution with a methanol/water solvent system is used to separate the components based on polarity.

-

Preparative HPLC: Fractions containing the compounds of interest are further purified using preparative high-performance liquid chromatography (HPLC) with a C18 column and an acetonitrile/water gradient to yield pure this compound.

Biological Activity

This compound, as part of the lignanamide class of compounds from Cannabis sativa, has been investigated for several biological activities.

Antioxidant Activity

Lignanamides from hemp seeds have demonstrated notable antioxidant properties. In a study by Yan et al. (2015), this compound was among the lignanamides tested for its radical scavenging activity.

Table 3: Antioxidant Activity of this compound

| Assay | IC50 (µM) or Activity | Reference |

| DPPH | 23.9 | Yan et al., 2015[3] |

| ABTS | 0.5 | Yan et al., 2015[3] |

| ORAC | 73.0 | Yan et al., 2015[3] |

Acetylcholinesterase Inhibition

The same study also explored the potential of these compounds to inhibit acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease. While several other lignanamides showed inhibitory activity, specific data for this compound was not highlighted in the results.

Interaction with P-glycoprotein

An in silico molecular docking study investigated the binding affinity of various cannabis lignanamides to P-glycoprotein (P-gp), a transporter protein involved in multidrug resistance.

Table 4: Molecular Docking of this compound with P-glycoprotein

| Target | Binding Affinity (kcal/mol) | Reference |

| P-glycoprotein | -10.1 | A Comprehensive Review on Cannabis sativa...[4] |

This binding affinity suggests a potential for this compound to interact with P-gp, which could have implications for drug metabolism and bioavailability.

Potential Signaling Pathways

The antioxidant and anti-inflammatory activities of lignanamides suggest their involvement in cellular signaling pathways related to oxidative stress and inflammation. While specific pathways for this compound have not been elucidated, a plausible mechanism involves the modulation of pathways such as NF-κB and Nrf2, which are key regulators of the inflammatory and antioxidant responses.

Conclusion

This compound is a structurally defined lignanamide from Cannabis sativa with demonstrated in vitro antioxidant activity and potential interactions with key biological targets like P-glycoprotein. While further research is required to fully elucidate its pharmacological profile and mechanisms of action, the existing data suggest that this compound and related compounds are promising candidates for further investigation in the development of novel therapeutics. This guide provides a summary of the current knowledge and a framework for future research into this intriguing natural product.

References

- 1. alameed.edu.iq [alameed.edu.iq]

- 2. Mining the chemical diversity of the hemp seed (Cannabis sativa L.) metabolome: discovery of a new molecular family widely distributed across hemp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Comprehensive Review on Cannabis sativa Ethnobotany, Phytochemistry, Molecular Docking and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Cannabisin D: A Technical Guide for Researchers

An in-depth exploration of the biosynthetic pathway of Cannabisin D in Cannabis sativa, detailing the precursor molecules, enzymatic processes, and analytical methodologies for its study.

Introduction

While the biosynthesis of major cannabinoids like Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD) has been extensively studied, the formation of other bioactive compounds in Cannabis sativa remains a burgeoning field of research. Among these are the cannabisins, a group of lignanamides with demonstrated antioxidant and neuroprotective properties. This technical guide focuses on the biosynthesis of a specific member of this family, this compound. Unlike the well-trodden cannabinoid pathway, the synthesis of this compound originates from the phenylpropanoid pathway, a central route in plant secondary metabolism. This document provides a comprehensive overview of the current understanding of this compound biosynthesis, from precursor synthesis to the final molecular architecture. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the diverse chemical repertoire of the cannabis plant.

The Phenylpropanoid Pathway: The Genesis of this compound Precursors

The journey to this compound begins not with olivetolic acid, the precursor to major cannabinoids, but with the amino acid L-phenylalanine. The phenylpropanoid pathway transforms L-phenylalanine into a variety of phenolic compounds, including the building blocks of lignanamides.

The initial steps of this pathway are catalyzed by a series of well-characterized enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): C4H then hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by attaching a Coenzyme A molecule, forming p-coumaroyl-CoA.

From p-coumaroyl-CoA, the pathway branches to produce a variety of hydroxycinnamic acids. For the biosynthesis of this compound, the key intermediate is caffeic acid . The formation of caffeic acid from p-coumaric acid is a critical juncture.

The amino acid L-tyrosine can also serve as a precursor, being converted to p-coumaric acid via tyrosine ammonia-lyase (TAL). Furthermore, the decarboxylation of L-tyrosine yields tyramine , the second key precursor for the formation of the monomer that will ultimately form this compound.

The subsequent crucial step is the formation of the hydroxycinnamic acid amide, N-trans-caffeoyltyramine . This molecule is formed through the condensation of caffeic acid and tyramine. This reaction is catalyzed by an acyltransferase enzyme. N-trans-caffeoyltyramine serves as the direct monomeric precursor for the biosynthesis of various cannabisins, including this compound.

Oxidative Coupling: The Dimerization to Cannabisins

The formation of this compound from N-trans-caffeoyltyramine is believed to occur through an oxidative coupling mechanism. This process involves the dimerization of two N-trans-caffeoyltyramine molecules. While the precise enzymatic machinery is yet to be fully elucidated in Cannabis sativa, it is hypothesized that enzymes such as peroxidases or laccases are responsible for catalyzing this reaction. These enzymes generate radical intermediates from the phenolic precursors, which then couple to form the dimeric lignanamide backbone.

The specific regiochemistry and stereochemistry of the coupling reaction are critical in determining the final structure of the resulting cannabisins. The formation of this compound involves a specific linkage between the two precursor molecules, followed by further enzymatic modifications. The presence of this compound in cannabis leaves is reportedly increased by exposure to UV light, suggesting a potential role of light-induced or stress-related enzymatic activity in its biosynthesis[1].

References

The Influence of Ultraviolet Light on Cannabisin D Concentration in Cannabis Leaves: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

This technical guide provides a comprehensive overview of the current scientific understanding of the influence of ultraviolet (UV) light on cannabinoid concentrations in Cannabis sativa leaves, with a specific focus on the lesser-studied compound, Cannabisin D. While historical cultivation practices have often assumed a positive correlation between UV light exposure and cannabinoid potency, recent rigorous scientific investigations have demonstrated that for high-potency commercial cultivars, supplemental UV radiation offers negligible to no benefit in terms of increasing the concentration of major cannabinoids such as Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD).

Information directly linking UV light exposure to fluctuations in this compound concentration is currently not available in peer-reviewed literature. However, this guide will synthesize the existing knowledge on UV-induced stress responses in Cannabis sativa, detail the experimental protocols used to study these effects, and present the known signaling pathways involved in cannabinoid biosynthesis. This information will serve as a foundational resource for researchers aiming to investigate the specific effects of UV light on this compound and other minor cannabinoids.

Introduction to this compound and UV Light Stress

Cannabis sativa produces a complex array of over 100 cannabinoids.[1] While THC and CBD are the most well-researched, minor cannabinoids are gaining attention for their potential therapeutic properties. This compound is a lignanamide found in cannabis leaves, and preliminary research suggests it possesses antioxidant, anti-inflammatory, and neuroprotective properties.[2] A notable observation is that the concentration of this compound has been found to increase significantly in the leaves of the plant, although the specific environmental triggers for this increase remain to be elucidated.[2]

Ultraviolet (UV) radiation, a component of sunlight, is a well-known environmental stressor for plants. It is categorized into three types based on wavelength: UV-A (315–400 nm), UV-B (280–315 nm), and UV-C (100–280 nm).[3] UV-B radiation, in particular, is known to induce stress responses in plants, leading to the production of secondary metabolites as a defense mechanism.[3] It has been hypothesized that cannabinoids may act as a protective shield against UV radiation.[3]

Current Research on UV Light and Cannabinoid Concentration

Contrary to long-held beliefs in cannabis cultivation, recent scientific studies have consistently shown that supplemental UV light does not lead to a commercially significant increase in the concentration of major cannabinoids in high-potency cannabis strains. In some cases, it has been observed to have a negative impact.

A 2021 study by Rodriguez-Morrison et al. found that increasing exposure to short-wavelength UV-B radiation did not increase, and in one cultivar, even decreased the concentrations of total THC and CBD in the inflorescences.[4] Similarly, research by Llewellyn et al. in 2022 concluded that while high light intensity proportionally increased cannabis yield, the addition of UV-A or a combination of UV-A and UV-B did not affect the cannabinoid content in the inflorescences.[5] A slight increase in THC was noted in the "sugar leaves" under combined UV-A and UV-B treatment, but this did not translate to an overall increase in the total THC content of these tissues.[5] A 2023 study by Westmoreland et al. on a high-CBD cultivar further corroborated these findings, showing that elevated UV photon fluxes had a minimal and statistically insignificant effect on cannabinoid concentration.[1]

It is important to note that these studies focused on the major cannabinoids. The effect of UV radiation on the biosynthesis and accumulation of minor cannabinoids, including this compound, remains an open area for research.

Table 1: Summary of Recent Findings on the Effect of UV Light on Major Cannabinoid Concentrations

| Study | Cannabis Type | UV Treatment | Key Findings on Cannabinoid Concentration |

| Rodriguez-Morrison et al. (2021) | Chemotype II (equal CBD:THC) | UV-B (0.01–0.8 μmol m–² s–¹) | No increase in THC or CBD; slight decrease in one variety.[3][4] |

| Llewellyn et al. (2022) | Type I (high-THC) | UV-A (50 μmol m–² s–¹) and UV-A + UV-B (3 μmol m–² s–¹) | No significant impact on total THC/CBD concentrations in inflorescences.[3][5] |

| Westmoreland et al. (2023) | Type III (high-CBD) | High UV photon fluxes (UV-B and UV-A) | No statistically significant effect on cannabinoid concentration.[1][3] |

Experimental Protocols for Studying UV Light Effects

To facilitate further research into the influence of UV light on this compound, this section details a synthesized experimental protocol based on methodologies from recent studies.

Plant Material and Growth Conditions

-

Cultivar Selection: Utilize a Cannabis sativa cultivar known to produce detectable levels of this compound. If not known, initial screening of various cultivars will be necessary.

-

Growing Environment: Conduct experiments in a controlled environment chamber to eliminate confounding variables. Maintain consistent photosynthetic photon flux density (PPFD), temperature, humidity, and CO2 levels.

UV Light Treatment

-

UV Source: Employ UV-A and UV-B lamps with well-defined spectral outputs. LED sources are preferable for their precise wavelength control.

-

Exposure Regimen: Based on the protocol from Llewellyn et al. (2022), a control group would receive no UV exposure.[5] Treatment groups could include:

-

Dosage Measurement: Accurately measure and report UV dosage using a spectroradiometer.

Sample Collection and Analysis

-

Tissue Sampling: Collect leaf samples at various time points throughout the UV treatment period and at final harvest.

-

Cannabinoid Extraction: Develop and validate an extraction method suitable for lignanamides like this compound from cannabis leaf tissue.

-

Quantitative Analysis: Utilize High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the separation and quantification of this compound.

Signaling Pathways and Biosynthesis

UV-B Stress Signaling in Plants

UV-B radiation is perceived by the UVR8 photoreceptor in plants. This initiates a signaling cascade that leads to the expression of genes involved in photoprotection and stress acclimation, including those responsible for the synthesis of secondary metabolites.

Figure 1: Simplified UV-B signaling pathway in plants.

General Cannabinoid Biosynthesis Pathway

The biosynthesis of major cannabinoids originates from the precursor cannabigerolic acid (CBGA). While the specific enzymatic steps leading to this compound are not fully elucidated, it is understood to be a distinct pathway from the primary cannabinoid synthesis route.

Figure 2: Primary cannabinoid biosynthesis pathway.

Future Research Directions and Conclusion

The influence of UV light on the concentration of this compound in cannabis leaves is a significant knowledge gap in the field of cannabis science. Future research should prioritize:

-

Screening for this compound: Identifying cannabis cultivars that consistently produce this compound.

-

Controlled Environment Studies: Executing experiments with precise UV-A and UV-B treatments to determine their specific effects on this compound levels.

-

Metabolomic Analysis: Employing untargeted metabolomics to understand the broader impact of UV light on the cannabis leaf metabolome.

-

Transcriptomic Analysis: Investigating gene expression changes in response to UV light to identify the biosynthetic genes responsible for this compound production.

References

- 1. Cannabis: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 2. Cannabis sativa L. as a Natural Drug Meeting the Criteria of a Multitarget Approach to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jumplights.com [jumplights.com]

- 4. Cannabis (drug) - Wikipedia [en.wikipedia.org]

- 5. valoya.com [valoya.com]

An In-depth Technical Guide on the Physical and Chemical Properties of Cannabisin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabisin D is a lignanamide naturally occurring in Cannabis sativa L. seeds. As a member of the diverse chemical family of cannabisins, it has garnered interest within the scientific community for its potential biological activities, including antioxidant and neuroprotective effects. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its potential roles in cellular signaling pathways.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its extraction, purification, and formulation in potential therapeutic applications.

Summary of Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₃₆H₃₆N₂O₈ | --INVALID-LINK-- |

| Molecular Weight | 624.7 g/mol | --INVALID-LINK-- |

| IUPAC Name | (1S,2R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-N2,N3-bis[2-(4-hydroxyphenyl)ethyl]-6-methoxy-1,2-dihydronaphthalene-2,3-dicarboxamide | --INVALID-LINK-- |

| Melting Point | Not explicitly reported. | |

| Boiling Point | Not explicitly reported. | |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and ethyl acetate, and poorly soluble in water. | Inferred from related compounds. |

Experimental Protocols

The isolation and characterization of this compound require specific and carefully executed experimental procedures. The following sections detail the methodologies for its extraction, purification, and structural elucidation.

Isolation and Purification of Lignanamides from Cannabis sativa Seeds

The isolation of this compound and other lignanamides from hemp seeds involves a multi-step process of extraction and chromatographic separation.

Experimental Workflow for Lignanamide Isolation

Cannabisin D: A Technical Whitepaper on a Promising Lignanamide from Cannabis sativa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabisin D, a lignanamide found in Cannabis sativa, is a member of a class of secondary metabolites that are gaining increasing attention for their potential biological activities. Lignanamides are formed through the oxidative coupling of hydroxycinnamic acid amides and have demonstrated a range of effects, including antioxidant and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, focusing on its presence in Cannabis sativa, its chemical properties, and its potential therapeutic relevance.

Chemical Identity and Presence in Cannabis sativa

This compound is chemically identified as (1S,2R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-N,3-N-bis[2-(4-hydroxyphenyl)ethyl]-6-methoxy-1,2-dihydronaphthalene-2,3-dicarboxamide, with the molecular formula C36H36N2O8.[2]

This compound has been identified in the leaves of Cannabis sativa.[3] Notably, its production appears to be influenced by environmental stressors, with studies indicating that its concentration increases in response to UV-C radiation.[4] This suggests a potential role for this compound in the plant's defense mechanisms. While the presence of other cannabisins has been reported in various parts of the plant, including fruits and seeds, this compound has been specifically noted in the foliar tissues.[3]

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data on the concentration of this compound in Cannabis sativa. However, one study has reported on its antioxidant activity, providing specific metrics for its radical scavenging capabilities.

Table 1: Antioxidant Activity of this compound

| Assay | IC50 (µM) |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | 23.9 |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | 0.5 |

Data sourced from a study by Yan et al. (2015) as cited in a review.

Further research is required to establish the typical concentration range of this compound in different Cannabis sativa cultivars and under various growth and stress conditions.

Experimental Protocols

Isolation and Purification of Lignanamides from Cannabis sativa

-

Defatting: The plant material (e.g., crushed leaves) is first defatted using a nonpolar solvent like petroleum ether to remove lipids.

-

Extraction: The defatted biomass is then percolated with a polar solvent, such as 75% ethanol, to extract the lignanamides and other polar compounds.[5]

-

Solvent Partitioning: The resulting extract is concentrated and then subjected to successive partitioning with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity.[5] Lignanamides are typically found in the ethyl acetate fraction.

-

Chromatography: The ethyl acetate fraction is then subjected to various chromatographic techniques for further purification. This may include:

-

Reverse-phase column chromatography: Using a C18 column with a methanol/water gradient.[5]

-

Silica gel column chromatography: Employing a gradient of solvents like n-hexane and ethyl acetate.

-

High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds.

-

Analytical Quantification

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the recommended method for the quantitative analysis of this compound.

-

Sample Preparation: A validated extraction method, such as ultrasound-assisted extraction (UAE) with methanol, should be used to extract the compounds from the plant material.

-

Chromatographic Separation: A C18 column is typically used for the separation of cannabinoids and related compounds. A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., methanol or acetonitrile) allows for the effective separation of the analytes.[6]

-

Mass Spectrometric Detection: A mass spectrometer, such as a time-of-flight (TOF) or triple quadrupole (QqQ) instrument, is used for the detection and quantification of this compound.[7] Specific precursor and product ions for this compound would need to be determined for accurate quantification using multiple reaction monitoring (MRM) on a QqQ instrument.

Biosynthesis of Lignanamides in Cannabis sativa

The biosynthesis of lignanamides in plants originates from the phenylpropanoid pathway. The general steps leading to the formation of these compounds are outlined below.

Caption: General biosynthetic pathway of lignanamides.

The pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to various hydroxycinnamic acids. These acids are then amidated to form hydroxycinnamic acid amides. The final and key step in the formation of lignanamides is the oxidative coupling of these amide precursors, a reaction likely catalyzed by peroxidases or laccases.[3] This coupling can result in a diverse array of lignanamide structures, including this compound. The specific enzymes and regulatory mechanisms involved in the biosynthesis of cannabisins in Cannabis sativa are an active area of research.

Conclusion

This compound represents an intriguing, yet understudied, lignanamide from Cannabis sativa. Its presence in the leaves and induction by UV radiation suggest a role in the plant's response to environmental stress. The limited available data on its antioxidant activity highlights its potential as a bioactive compound. Further research is imperative to fully elucidate its quantitative distribution within the plant, develop optimized and specific protocols for its isolation and analysis, and to thoroughly characterize its biosynthetic pathway and biological activities. Such knowledge will be invaluable for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of the diverse chemical repertoire of Cannabis sativa.

References

- 1. Quantitative analysis of cannabinoids from Cannabis sativa using 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cannabisin-D | C36H36N2O8 | CID 71448965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Study of Leaf Metabolome Modifications Induced by UV-C Radiations in Representative Vitis, Cissus and Cannabis Species by LC-MS Based Metabolomics and Antioxidant Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. future4200.com [future4200.com]

- 6. Phytochemical differences of hemp (Cannabis sativa L.) leaves from different germplasms and their regulatory effects on lipopolysaccharide-induced inflammation in Matin-Darby canine kidney cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and quantification of cannabinoids in Cannabis sativa L. plants by high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Cannabisin D: A Technical Guide to Its Spectroscopic Identification

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the identification and characterization of Cannabisin D, a lignanamide found in Cannabis sativa. This document is intended for researchers, scientists, and drug development professionals working with natural products and phytochemistry.

Executive Summary

This compound, a notable lignanamide from hemp seed, has garnered interest for its potential biological activities, including antioxidant and anti-inflammatory properties. Accurate identification of this compound is paramount for further research and development. This guide presents a detailed summary of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, alongside the experimental procedures for its isolation and analysis.

Spectroscopic Data for this compound

The structural elucidation of this compound is achieved through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data for the unambiguous identification of this compound.

Mass Spectrometry Data

High-resolution mass spectrometry provides the exact mass and molecular formula of this compound, while tandem mass spectrometry (MS/MS) reveals its characteristic fragmentation pattern.

| Parameter | Value | Reference |

| Molecular Formula | C₃₆H₃₆N₂O₈ | [1][2] |

| Exact Mass [M+H]⁺ | 625.2493 (calculated) | |

| Observed Mass [M+H]⁺ | 625.2479 | [2] |

| Key MS/MS Fragments | m/z 488, 460, 364, 323, 297, 283, 244, 201 | [2] |

Nuclear Magnetic Resonance (NMR) Data

The complete assignment of proton (¹H) and carbon (¹³C) NMR signals is crucial for the definitive structural confirmation of this compound. The data presented below is based on spectroscopic analysis in deuterated methanol (CD₃OD).

¹H NMR Spectroscopic Data (CD₃OD)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Unit A | |||

| 2 | 6.89 | d | 1.8 |

| 5 | 6.78 | d | 8.1 |

| 6 | 6.69 | dd | 8.1, 1.8 |

| 7 | 4.88 | d | 6.6 |

| 8 | 3.51 | m | |

| 9 | 2.58 | m | |

| 9 | 2.45 | m | |

| 3-OCH₃ | 3.84 | s | |

| Unit B | |||

| 2' | 7.04 | d | 1.9 |

| 5' | 6.79 | d | 8.2 |

| 6' | 6.91 | dd | 8.2, 1.9 |

| 7' | 7.37 | d | 15.8 |

| 8' | 6.38 | d | 15.8 |

| 3'-OCH₃ | 3.87 | s | |

| Tyramine Moiety 1 | |||

| 2'', 6'' | 7.02 | d | 8.5 |

| 3'', 5'' | 6.69 | d | 8.5 |

| 7'' | 3.41 | t | 7.3 |

| 8'' | 2.72 | t | 7.3 |

| Tyramine Moiety 2 | |||

| 2''', 6''' | 6.97 | d | 8.5 |

| 3''', 5''' | 6.67 | d | 8.5 |

| 7''' | 3.38 | t | 7.4 |

| 8''' | 2.69 | t | 7.4 |

¹³C NMR Spectroscopic Data (CD₃OD)

| Position | δC (ppm) | Position | δC (ppm) |

| Unit A | Unit B | ||

| 1 | 134.1 | 1' | 127.9 |

| 2 | 111.9 | 2' | 111.4 |

| 3 | 149.2 | 3' | 149.9 |

| 4 | 147.0 | 4' | 149.1 |

| 5 | 116.5 | 5' | 116.4 |

| 6 | 120.2 | 6' | 123.0 |

| 7 | 87.2 | 7' | 141.5 |

| 8 | 54.9 | 8' | 119.5 |

| 9 | 175.0 | 9' | 168.8 |

| 3-OCH₃ | 56.5 | 3'-OCH₃ | 56.6 |

| Tyramine Moiety 1 | Tyramine Moiety 2 | ||

| 1'' | 131.5 | 1''' | 131.6 |

| 2'', 6'' | 130.8 | 2''', 6''' | 130.7 |

| 3'', 5'' | 116.3 | 3''', 5''' | 116.2 |

| 4'' | 156.9 | 4''' | 156.8 |

| 7'' | 42.4 | 7''' | 42.3 |

| 8'' | 35.8 | 8''' | 35.9 |

Experimental Protocols

The isolation and identification of this compound involves a multi-step process, beginning with extraction from hemp seeds, followed by chromatographic separation and spectroscopic analysis.

Isolation of this compound from Hemp Seed

A detailed protocol for the isolation of this compound is outlined below, based on established phytochemical methods.[1]

-

Extraction:

-

Air-dried and powdered hemp seeds are defatted with petroleum ether.

-

The defatted material is then extracted exhaustively with 75% ethanol at room temperature.

-

The resulting ethanol extract is concentrated under reduced pressure.

-

-

Solvent Partitioning:

-

The concentrated extract is suspended in water and partitioned successively with ethyl acetate and n-butanol.

-

The ethyl acetate fraction, which is enriched with lignanamides, is collected.

-

-

Chromatographic Purification:

-

The ethyl acetate extract is subjected to column chromatography on a reversed-phase C18 column, eluting with a gradient of methanol in water.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are further purified by repeated column chromatography on Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.[1]

-

Spectroscopic Analysis

-

Mass Spectrometry:

-

High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed to determine the accurate mass and molecular formula.

-

Tandem mass spectrometry (MS/MS) experiments are conducted to obtain the fragmentation pattern for structural confirmation.

-

-

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 600 MHz).

-

The sample is dissolved in a deuterated solvent, typically methanol-d₄ (CD₃OD).

-

Two-dimensional NMR experiments, including COSY, HSQC, and HMBC, are performed to establish the connectivity of protons and carbons and for complete spectral assignment.[1]

-

Visualizations

To aid in the understanding of the experimental workflow and the structural relationships, the following diagrams are provided.

References

The Potential Biological Activities of Cannabisin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabisin D, a lignanamide found in Cannabis sativa seeds, is a member of a class of phenolic compounds that are gaining interest for their potential health benefits. While research on many cannabinoids is extensive, the specific biological activities of cannabisins, including this compound, are less well-characterized. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the potential biological activities of this compound, with a focus on its antioxidant and neuroprotective properties. The information presented herein is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Antioxidant and Acetylcholinesterase Inhibitory Activities

A key study by Yan et al. (2015) investigated the antioxidant and acetylcholinesterase inhibitory activities of several lignanamides isolated from hemp seed, including this compound. The study utilized established in vitro assays to quantify these activities.

Quantitative Data Summary

The following table summarizes the quantitative data for the biological activities of this compound as reported by Yan et al. (2015).

| Biological Activity | Assay | IC50 (µM) of this compound | IC50 (µM) of Quercetin (Positive Control) |

| Antioxidant Activity | DPPH Radical Scavenging | 23.9 | 25.5 |

| ABTS Radical Scavenging | 0.5 | 0.4 | |

| Oxygen Radical Absorbance Capacity (ORAC) | 73.0 (Trolox equivalent) | 9.2 (Trolox equivalent) | |

| Enzyme Inhibition | Acetylcholinesterase (AChE) Inhibition | > 100 | - |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures for the respective assays.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well microplate, add 100 µL of each sample dilution to a well.

-

Initiation of Reaction: Add 100 µL of the DPPH solution to each well.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

-

IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

Principle: The pre-formed ABTS•+ solution is blue-green. In the presence of an antioxidant, the solution is decolorized, and the change in absorbance is measured.

Protocol:

-

Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare serial dilutions of this compound.

-

Reaction Mixture: Add 10 µL of each sample dilution to 1 mL of the ABTS•+ working solution.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated as in the DPPH assay.

-

IC50 Determination: The IC50 value is determined from the dose-response curve.

This assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.

Principle: A peroxyl radical generator (AAPH) is used to induce the decay of a fluorescent probe (fluorescein). The presence of an antioxidant quenches the peroxyl radicals, thus preserving the fluorescence.

Protocol:

-

Reagent Preparation: Prepare solutions of fluorescein, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), and a standard antioxidant (Trolox).

-

Sample Preparation: Prepare dilutions of this compound.

-

Reaction Mixture: In a 96-well black microplate, add 25 µL of the sample, blank, or standard, followed by 150 µL of the fluorescein solution.

-

Incubation: Incubate the plate at 37°C for a pre-incubation period (e.g., 15 minutes).

-

Initiation of Reaction: Add 25 µL of the AAPH solution to each well to start the reaction.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence decay at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every 1-2 minutes for at least 60 minutes.

-

Calculation: Calculate the area under the fluorescence decay curve (AUC) for each sample, blank, and standard. The net AUC of the sample is calculated by subtracting the AUC of the blank.

-

Trolox Equivalents: The ORAC value is expressed as Trolox equivalents (TE) by comparing the net AUC of the sample to the net AUC of Trolox.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is used to screen for inhibitors of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.

Principle: The activity of AChE is measured by monitoring the formation of thiocholine when the enzyme hydrolyzes acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be detected spectrophotometrically.

Protocol:

-

Reagent Preparation: Prepare phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and a solution of AChE.

-

Sample Preparation: Prepare serial dilutions of this compound.

-

Reaction Mixture: In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the sample solution, and 25 µL of the AChE solution.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Initiation of Reaction: Add 25 µL of the DTNB solution and 25 µL of the ATCI solution to each well.

-

Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals for a defined period (e.g., 5 minutes).

-

Calculation: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the rate of the sample to the rate of a control without the inhibitor.

-

IC50 Determination: The IC50 value is determined from the dose-response curve.

Signaling Pathways

Currently, there is a lack of specific research on the signaling pathways directly modulated by this compound. However, as a lignanamide, its biosynthesis and potential bioactivities may be understood in the broader context of lignan and phenylpropanoid pathways.

Lignanamide Biosynthesis Pathway

Lignanamides are formed through the oxidative coupling of two hydroxycinnamic acid amide units. The general biosynthetic pathway involves the phenylpropanoid pathway, leading to the formation of hydroxycinnamoyl-CoA esters, which are then amidated with tyramine or other amines.

Caption: Generalized biosynthetic pathway of lignanamides, including this compound.

Potential Anti-inflammatory, Anticancer, and Neuroprotective Activities: A Research Outlook

While direct evidence for the anti-inflammatory, anticancer, and neuroprotective activities of this compound is currently limited in the scientific literature, the broader class of lignanamides and other cannabis-derived compounds have demonstrated such properties.

-

Anti-inflammatory Activity: Lignanamides from hemp seed have been shown to possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways like NF-κB. Further investigation is warranted to determine if this compound shares these properties.

-

Anticancer Activity: Various cannabinoids and other phenolic compounds from Cannabis sativa have exhibited anticancer activities in preclinical studies. These effects are often mediated through the induction of apoptosis, inhibition of cell proliferation, and prevention of angiogenesis. The cytotoxic potential of this compound against various cancer cell lines remains an important area for future research.

-

Neuroprotective Activity: The acetylcholinesterase inhibitory activity of some lignanamides, though weak for this compound in the cited study, suggests a potential, albeit likely indirect, role in neuroprotection. The antioxidant properties of this compound could also contribute to neuroprotective effects by mitigating oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases. Studies on neuronal cell models, such as PC12 cells, could elucidate the direct neuroprotective potential of this compound.

Conclusion and Future Directions

This compound exhibits notable antioxidant activity in vitro, comparable to the well-known antioxidant quercetin in some assays. Its acetylcholinesterase inhibitory activity appears to be weak. The current body of scientific literature lacks specific data on the anti-inflammatory, anticancer, and neuroprotective effects of this compound, as well as the signaling pathways it may modulate.

Future research should focus on:

-

Comprehensive screening of this compound for its anti-inflammatory, anticancer, and neuroprotective activities using relevant in vitro and in vivo models.

-

Elucidation of the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

-

Investigating the potential synergistic or antagonistic interactions of this compound with other cannabinoids and compounds present in Cannabis sativa.

A deeper understanding of the biological activities of this compound will be crucial for evaluating its potential as a therapeutic agent and for the development of novel drugs and nutraceuticals. This technical guide serves as a foundational resource to stimulate and guide further scientific inquiry into this promising natural product.

Unveiling the Antioxidant Potential of Cannabisin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabisin D, a lignanamide found in Cannabis sativa seeds, is emerging as a compound of significant interest due to its potential antioxidant properties. As the scientific community continues to explore the therapeutic applications of cannabis-derived compounds beyond cannabinoids, understanding the antioxidant capacity of molecules like this compound is crucial for the development of novel therapeutics targeting oxidative stress-related diseases. This technical guide provides a comprehensive overview of the antioxidant properties of this compound, including quantitative data, detailed experimental protocols, and insights into its potential mechanism of action.

Quantitative Antioxidant Activity of this compound

The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following table summarizes the key quantitative data from a seminal study by Yan et al. (2015), which isolated and characterized several lignanamides from hemp seed.[1][2][3][4] The data is presented alongside the values for quercetin, a well-known antioxidant flavonoid, for comparative purposes.

| Antioxidant Assay | This compound (IC50/ORAC Value) | Quercetin (IC50/ORAC Value) | Unit |

| DPPH Radical Scavenging Activity | 23.9 | 25.5 | µM |

| ABTS Radical Scavenging Activity | 0.5 | 0.4 | µM |

| Oxygen Radical Absorbance Capacity (ORAC) | 73.0 | 9.2 | µM Trolox Equivalents/µM |

IC50: The half maximal inhibitory concentration, representing the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. ORAC: A measure of the total antioxidant capacity. A higher ORAC value indicates a greater antioxidant capacity.

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays used to evaluate this compound, based on established protocols.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

-

In a 96-well microplate, add various concentrations of the this compound solution to the wells.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

A control containing the solvent and DPPH solution, and a blank containing the solvent and the sample are also measured.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+).

Principle: The pre-formed ABTS radical cation is reduced by an antioxidant, leading to a decrease in its characteristic absorbance, which is measured spectrophotometrically.

Protocol:

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a stock solution of this compound in a suitable solvent.

-

Add various concentrations of the this compound solution to a 96-well microplate.

-

Add the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

-

The IC50 value is determined from the dose-response curve.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Principle: The antioxidant's capacity to quench peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) is quantified by monitoring the decay of a fluorescent probe (e.g., fluorescein). The antioxidant's protective effect is reflected in the preservation of the fluorescent signal over time.

Protocol:

-

Prepare a stock solution of this compound.

-

In a black 96-well microplate, add the fluorescent probe (e.g., fluorescein) and the this compound sample at various concentrations.

-

Incubate the plate at 37°C for a pre-incubation period.

-

Initiate the reaction by adding AAPH solution to all wells.

-

Immediately begin monitoring the fluorescence decay kinetically over a period of time (e.g., 60-90 minutes) with a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).

-

Trolox, a water-soluble analog of vitamin E, is used as a standard.

-

The ORAC value is calculated from the net area under the fluorescence decay curve (AUC) of the sample compared to the AUC of the blank and the Trolox standards. The results are expressed as micromoles of Trolox equivalents per micromole of the compound (µM TE/µM).

Signaling Pathways and Mechanism of Action

Lignans, the class of polyphenolic compounds to which this compound belongs, are known to exert their antioxidant effects through various mechanisms, including the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6][7] This pathway is a key regulator of the cellular antioxidant response.

Nrf2 Signaling Pathway

Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome. In the presence of oxidative stress, reactive oxygen species (ROS) or electrophiles can induce a conformational change in Keap1, leading to the release of Nrf2. It is hypothesized that lignanamides like this compound may also interact with Keap1, preventing it from binding to Nrf2. Once liberated, Nrf2 translocates to the nucleus, where it forms a heterodimer with small Maf proteins (sMaf). This complex then binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes. This binding initiates the transcription of a battery of protective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC), ultimately leading to an enhanced cellular antioxidant response.

Experimental Workflow for Assessing Antioxidant Properties

The following diagram illustrates a typical workflow for the comprehensive evaluation of the antioxidant properties of a compound like this compound.

Conclusion

This compound demonstrates potent antioxidant activity in various in vitro assays, with its radical scavenging capacity being comparable to or even exceeding that of the well-established antioxidant, quercetin. The likely mechanism of action involves the modulation of key cellular signaling pathways, such as the Nrf2 pathway, leading to an enhanced endogenous antioxidant defense system. Further research into the cellular antioxidant effects and the precise molecular targets of this compound is warranted to fully elucidate its therapeutic potential in the prevention and treatment of diseases associated with oxidative stress. This technical guide provides a foundational resource for researchers and drug development professionals to advance the understanding and application of this promising natural compound.

References

- 1. future4200.com [future4200.com]

- 2. Characterization of Lignanamides from Hemp (Cannabis sativa L.) Seed and Their Antioxidant and Acetylcholinesterase Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Characterization of Lignanamides from Hemp (Cannabis sativa L.) Seed and Their Antioxidant and Acetylcholinesterase Inhibitory Activities. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-inflammatory Potential of Cannabisin D and Related Lignanamides: A Technical Guide

Disclaimer: Scientific research on the specific anti-inflammatory properties of Cannabisin D is currently limited. This guide provides a comprehensive overview of the anti-inflammatory potential of structurally related lignanamides found in Cannabis sativa, namely Grossamide and Cannabisin F, to extrapolate the likely therapeutic promise of this compound. Data from well-studied cannabinoids such as Cannabidiol (CBD) is also included for a broader context.

Executive Summary

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Cannabis sativa is a rich source of bioactive compounds, including cannabinoids and non-cannabinoid phenolic compounds like lignanamides. Among these, this compound, a lignanamide, and its structural relatives have emerged as promising candidates for anti-inflammatory drug development. This document synthesizes the available preclinical data on the anti-inflammatory effects of cannabis-derived lignanamides, detailing their mechanisms of action, summarizing quantitative data, and providing standardized experimental protocols to guide further research. The evidence suggests that these compounds exert their effects through the modulation of key inflammatory signaling pathways, including NF-κB and SIRT1, leading to a reduction in pro-inflammatory mediators.

Introduction

The quest for novel anti-inflammatory agents has led researchers to explore the diverse chemical landscape of natural products. Cannabis sativa has a long history of medicinal use, with its anti-inflammatory properties being a focal point of modern research. While the therapeutic effects of cannabinoids like THC and CBD are well-documented, other compound classes within the plant, such as lignanamides, are gaining attention for their potential health benefits. Lignanamides, including Grossamide, Cannabisin F, and the subject of this guide, this compound, represent a promising but underexplored area of cannabis research. This guide aims to provide a detailed technical overview for researchers, scientists, and drug development professionals on the anti-inflammatory potential of these compounds.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the in vitro anti-inflammatory effects of Grossamide and Cannabisin F in lipopolysaccharide (LPS)-stimulated BV2 microglial cells, a common model for neuroinflammation.

Table 1: Inhibition of Pro-inflammatory Cytokine Production by Grossamide

| Concentration | Inhibition of TNF-α Secretion | Inhibition of IL-6 Secretion |

| 5 µM | Significant Inhibition | Significant Inhibition |

| 10 µM | Significant Inhibition[1] | Significant Inhibition[1] |

| 20 µM | Significant Inhibition[1] | Significant Inhibition[1] |

Table 2: Inhibition of Pro-inflammatory Cytokine mRNA Expression by Grossamide

| Concentration | Inhibition of TNF-α mRNA | Inhibition of IL-6 mRNA |

| 10 µM | Significant Inhibition[1] | Significant Inhibition[1] |

| 20 µM | Significant Inhibition[1] | Significant Inhibition[1] |

Table 3: Inhibition of Pro-inflammatory Mediators by Cannabisin F

| Concentration | Inhibition of TNF-α Production | Inhibition of IL-6 Production |

| 5 µM | Concentration-dependent inhibition | Concentration-dependent inhibition |

| 10 µM | Concentration-dependent inhibition[2] | Concentration-dependent inhibition[2] |

| 20 µM | Concentration-dependent inhibition[2] | Concentration-dependent inhibition[2] |

Key Signaling Pathways

The anti-inflammatory effects of cannabis lignanamides are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Grossamide has been shown to inhibit the phosphorylation of the NF-κB p65 subunit and suppress its translocation into the nucleus in LPS-stimulated BV2 microglia.[1][3] This action is mediated through the attenuation of Toll-like receptor 4 (TLR4) and myeloid differentiation factor 88 (MyD88) expression.[1][3]

SIRT1 Signaling Pathway

Sirtuin 1 (SIRT1) is a protein deacetylase that plays a crucial role in regulating inflammation. SIRT1 can deacetylate the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity.

Cannabisin F has been demonstrated to enhance the expression of SIRT1 in LPS-stimulated BV2 microglia.[2] The anti-inflammatory effects of Cannabisin F were shown to be SIRT1-dependent, as a SIRT1 inhibitor significantly reversed its effects on pro-inflammatory cytokine production.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on cannabis lignanamides.

Cell Culture and Treatment

-

Cell Line: BV2 murine microglial cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are pre-treated with various concentrations of the test compound (e.g., Grossamide or Cannabisin F, typically 5-20 µM) for 1-2 hours before stimulation with 1 µg/mL of Lipopolysaccharide (LPS) to induce an inflammatory response.[1][3]

Measurement of Pro-inflammatory Cytokines

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA).

-

Procedure:

-

Collect the cell culture supernatant after the treatment period.

-

Use commercially available ELISA kits for TNF-α and IL-6.

-

Follow the manufacturer's instructions to measure the concentration of the cytokines in the supernatant.

-

Results are typically expressed as pg/mL or as a percentage of the LPS-stimulated control.[1]

-

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

-

Purpose: To measure the mRNA expression levels of pro-inflammatory genes.

-

Procedure:

-

Lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent).

-

Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcription kit.

-

Perform qRT-PCR using specific primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the data using the 2^-ΔΔCt method to determine the relative fold change in gene expression.

-

Western Blot Analysis

-

Purpose: To detect the levels of key signaling proteins (e.g., phosphorylated p65, total p65, IκBα, SIRT1).

-

Procedure:

-

Lyse the treated cells and determine the protein concentration using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[3]

-

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the anti-inflammatory potential of a test compound.

Conclusion and Future Directions

The available evidence strongly suggests that cannabis-derived lignanamides, such as Grossamide and Cannabisin F, possess significant anti-inflammatory properties. Their ability to modulate key inflammatory pathways like NF-κB and SIRT1 highlights their therapeutic potential for a range of inflammatory conditions. While direct experimental data on this compound is lacking, its structural similarity to these active compounds suggests it may exhibit a comparable pharmacological profile.

Future research should focus on:

-

Isolating or synthesizing sufficient quantities of this compound for comprehensive in vitro and in vivo studies.

-

Elucidating the precise molecular targets and mechanisms of action of this compound.

-

Evaluating the safety and efficacy of this compound in preclinical models of inflammatory diseases.

-

Exploring the structure-activity relationships of various cannabisins to identify the most potent anti-inflammatory candidates.

By addressing these research gaps, the full therapeutic potential of this compound and other cannabis lignanamides as novel anti-inflammatory agents can be realized.

References

- 1. Anti-neuroinflammatory effects of grossamide from hemp seed via suppression of TLR-4-mediated NF-κB signaling pathways in lipopolysaccharide-stimulated BV2 microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cannabisin F from Hemp (Cannabis sativa) Seed Suppresses Lipopolysaccharide-Induced Inflammatory Responses in BV2 Microglia as SIRT1 Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-neuroinflammatory effects of grossamide from hemp seed via suppression of TLR-4-mediated NF-[kappa]B signaling pathways in lipopolysaccharide-stimulated BV2 microglia cells - ProQuest [proquest.com]

A Technical Guide to the Neuroprotective Effects of Cannabidiol (CBD)

Disclaimer: Initial searches for "Cannabisin D" did not yield any specific scientific data or literature. It is possible that this is a novel or proprietary compound not yet widely researched, or the name may be a variant of another cannabinoid. Given the extensive research on the neuroprotective properties of other cannabinoids, this guide will focus on Cannabidiol (CBD) , a major non-psychoactive component of Cannabis sativa, for which a substantial body of evidence exists.

This technical guide provides a comprehensive overview of the neuroprotective effects of Cannabidiol (CBD), with a focus on its mechanisms of action, experimental evidence, and relevant signaling pathways. The content is intended for researchers, scientists, and drug development professionals.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons.[1] Emerging research has identified cannabinoids, particularly CBD, as promising therapeutic agents for these conditions due to their antioxidant, anti-inflammatory, and anti-apoptotic properties.[2][3] CBD's neuroprotective effects are multifaceted, involving interactions with various receptor systems and modulation of key cellular signaling pathways.[2][4] Unlike Δ9-tetrahydrocannabinol (THC), CBD is non-psychoactive, making it a more viable candidate for therapeutic development.[5][6]

Mechanisms of Neuroprotection

CBD's neuroprotective actions are attributed to several key mechanisms:

-

Antioxidant Effects: CBD has been shown to be a potent antioxidant, capable of scavenging reactive oxygen species (ROS) and reducing oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[2][7][8] This activity is independent of cannabinoid receptor activation.[5][8]

-

Anti-inflammatory Properties: Chronic neuroinflammation is a hallmark of many neurodegenerative disorders. CBD exhibits significant anti-inflammatory effects by modulating microglial activation and reducing the production of pro-inflammatory cytokines.[1][5][9]

-

Modulation of Neurotransmitter Systems: CBD can influence various neurotransmitter systems, including the glutamatergic system, where it can protect against excitotoxicity.[8]

-

Interaction with Multiple Receptor Systems: CBD's effects are mediated through a variety of receptors, including serotonin 5-HT1A receptors, adenosine A2A receptors, and peroxisome proliferator-activated receptor-gamma (PPARγ), in addition to its indirect effects on the endocannabinoid system.[2][10]

Quantitative Data on Neuroprotective Effects of CBD

The following tables summarize quantitative data from various in vitro and in vivo studies investigating the neuroprotective effects of CBD.

Table 1: In Vitro Studies on CBD's Neuroprotective Effects

| Cell Type | Insult/Model | CBD Concentration | Outcome Measure | Result | Reference |

| Primary Cerebellar Granule Neurons | Hydrogen Peroxide (H₂O₂) | 2.5 µM | Cell Viability | Increased from 41% to 54% | [4] |

| Rat Cortical Neuron Cultures | Glutamate | Not specified | Reduction of Neurotoxicity | Significant reduction | [5][8] |

| SH-SY5Y Human Neuroblastoma Cells | Hydrogen Peroxide (H₂O₂) | Submicromolar to low micromolar | Cell Viability | Significant protection | [11] |

| SH-SY5Y Human Neuroblastoma Cells | 6-hydroxydopamine (6-OHDA) | Submicromolar to low micromolar | Cell Viability | Significant protection | [11] |

| NSC-34 Cells | Rotenone | Not specified | Neuronal Death | Prevention through anti-oxidizing pathways | [4] |

Table 2: In Vivo Studies on CBD's Neuroprotective Effects

| Animal Model | Disease Model | CBD Dosage | Outcome Measure | Result | Reference |

| Mouse | Alzheimer's Disease (Aβ-induced neuroinflammation) | 2.5 or 10 mg/kg, i.p. for 7 days | Nitrite production and iNOS protein expression | Inhibition | [12] |

| Mouse | Parkinson's Disease | Not specified | mRNA levels of Cu/Zn-superoxide dismutase | Upregulation | [12] |

| Rat | Experimental Autoimmune Encephalomyelitis (EAE) | Not specified | Neurological outcome and survival | Improvement | [12] |

| Mouse | Brain Ischemia | Not specified | BDNF levels | Increased | [13] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on CBD's neuroprotective effects.

4.1. In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity

-

Cell Culture: Primary cortical neurons are isolated from rat embryos and cultured in neurobasal medium supplemented with B27 and L-glutamine.

-

Treatment: After 7-10 days in culture, neurons are pre-treated with various concentrations of CBD for 2 hours.

-

Induction of Excitotoxicity: Glutamate (e.g., 100 µM) is added to the culture medium for a specified duration (e.g., 24 hours) to induce neuronal death.

-

Assessment of Neuroprotection: Cell viability is quantified using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium. A decrease in cell death or an increase in viability in CBD-treated cultures compared to glutamate-only treated cultures indicates neuroprotection.

4.2. In Vivo Model of Parkinson's Disease in Mice

-

Animal Model: Male C57BL/6 mice are used.

-

Induction of Parkinson's-like Pathology: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is administered intraperitoneally to induce the degeneration of dopaminergic neurons in the substantia nigra.

-

CBD Administration: CBD is administered daily (e.g., via intraperitoneal injection) starting before or after MPTP administration and continuing for a set period.

-

Behavioral Assessment: Motor function is assessed using tests such as the rotarod test or the pole test to measure coordination and motor deficits.

-

Histological and Biochemical Analysis: After the treatment period, brain tissue is collected. The number of dopaminergic neurons in the substantia nigra is quantified using tyrosine hydroxylase (TH) immunohistochemistry. Levels of dopamine and its metabolites in the striatum are measured by high-performance liquid chromatography (HPLC). Markers of oxidative stress and inflammation are also assessed.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and workflows related to CBD's neuroprotective effects.

Caption: Overview of CBD's primary neuroprotective mechanisms.

Caption: CBD's multi-target signaling pathways in neuroprotection.

Caption: General experimental workflow for in vitro neuroprotection studies.

Conclusion

The evidence strongly suggests that Cannabidiol holds significant promise as a neuroprotective agent. Its ability to target multiple pathways involved in neurodegeneration, including oxidative stress, inflammation, and excitotoxicity, makes it a compelling candidate for further research and development. While preclinical studies are encouraging, more rigorous clinical trials are needed to establish the therapeutic efficacy and safety of CBD in humans for the treatment of neurodegenerative diseases.[10][14] The ongoing exploration of CBD's mechanisms of action will be crucial in optimizing its therapeutic potential.

References

- 1. The Neuroprotective Effects of Cannabis - Sensi Seeds [sensiseeds.com]

- 2. Frontiers | Cannabidiol for neurodegenerative disorders: A comprehensive review [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Studies on Therapeutic Effects of Cannabidiol in Neural Cells: Neurons, Glia, and Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Cannabis - Neuroprotection [researchcannabis.com.au]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Neuroprotective antioxidants from marijuana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Effects of Cannabinoids in Therapy of Neurodegenerative Disorders and Inflammatory Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cannabissciencetech.com [cannabissciencetech.com]

- 11. mdpi.com [mdpi.com]

- 12. oatext.com [oatext.com]

- 13. Frontiers | Cannabidiol's neuroprotective properties and potential treatment of traumatic brain injuries [frontiersin.org]

- 14. Therapeutic Effects of Cannabis and Cannabinoids - The Health Effects of Cannabis and Cannabinoids - NCBI Bookshelf [ncbi.nlm.nih.gov]

Preliminary In Vitro Studies on Cannabisin D: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, dedicated in vitro studies comprehensively detailing the bioactivity, mechanism of action, and specific signaling pathways of Cannabisin D are not extensively available in the public scientific literature. This compound has been identified as a lignan present in the leaves of Cannabis sativa, with its concentration notably increasing upon exposure to UV light[1][2]. Lignans as a class of compounds are known for a variety of biological activities, suggesting that this compound may hold therapeutic potential.

This technical guide serves as a foundational framework, outlining the established in vitro methodologies and data presentation standards that would be applied to the study of this compound. The experimental protocols, data tables, and signaling pathway diagrams presented herein are based on common practices for the in vitro evaluation of novel plant-derived compounds and are intended to be illustrative of the research that could be undertaken for this compound.

Hypothetical Quantitative Data Summary